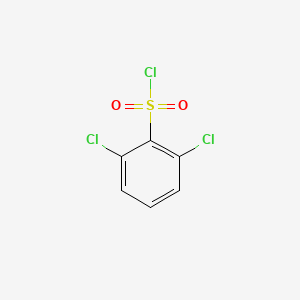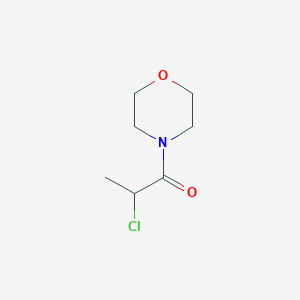
(1,3-Diphenyl-1H-pyrazol-4-yl)-methanol
Übersicht
Beschreibung
“(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are nitrogen-containing five-membered ring heterocycles that are particularly useful in drug synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of phenylhydrazine with substituted ketones . In one study, a series of novel pyrazoline derivatives were synthesized by the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide in glacial acetic acid .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives have been involved in various chemical reactions. For instance, a series of novel pyrazoline derivatives were synthesized by the reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide .Wissenschaftliche Forschungsanwendungen
Zytotoxische Wirkstoffe in der Krebsbehandlung
Die Verbindung wurde in der Entwicklung und Synthese potenzieller zytotoxischer Wirkstoffe eingesetzt . Eine Reihe neuartiger Derivate wurde synthetisiert und auf ihre In-vitro-Zellviabilität/zytotoxische Wirkung gegen die menschliche Brustkrebszelllinie (MCF-7) untersucht . Einige dieser Derivate zeigten vielversprechende zytotoxische Aktivität mit IC50-Werten, die sogar besser waren als die des Standardmedikaments Cisplatin .
Molekularmodellierungsstudien
Die Verbindung wurde in molekularen Modellierungsstudien verwendet . Diese Studien sind entscheidend für das Verständnis der Wechselwirkungen zwischen der Verbindung und ihrem Zielmolekül, was bei der Entwicklung effektiverer Medikamente helfen kann .
Synthese von hochkonjugierten Polyaromaten
Die Verbindung wurde bei der Synthese von hochkonjugierten Polyaromaten mit einem Pyrazolmotiv verwendet . Diese Polyaromaten haben potentielle Anwendungen in Photovoltaik-Bauelementen .
Herstellung von Lochtransportmaterialien
Die Verbindung wurde bei der Herstellung von Lochtransportmaterialien verwendet . Die Triarylamin-Einheit der Verbindung erfüllt die Anforderung an eine einfache und reversible Oxidation, was sie zu einem geeigneten Baustein für diese Materialien macht .
Ullmann-Kupplungsreaktion
Die Verbindung wurde in der Ullmann-Kupplungsreaktion verwendet . Diese Reaktion ist ein wichtiger Schritt bei der Synthese verschiedener organischer Verbindungen .
Erforschung von kondensierten Pyrazol-4-Carbaldehyd-Verbindungen
Die Verbindung wurde bei der Erforschung von kondensierten Pyrazol-4-Carbaldehyd-Verbindungen verwendet . Diese Verbindungen haben eine große wissenschaftliche Bedeutung und haben sich als vorteilhaft für die Krebsbehandlung erwiesen .
Zukünftige Richtungen
The future directions for research on “(1,3-Diphenyl-1h-pyrazol-4-yl)-methanol” could involve further exploration of its potential biological activities. For instance, some pyrazole derivatives have shown promising cytotoxic activity against human breast cancer cell lines , suggesting potential applications in cancer treatment. Further studies could also explore the synthesis of new pyrazole derivatives and their potential applications .
Wirkmechanismus
Target of Action
The primary targets of (1,3-Diphenyl-1h-pyrazol-4-yl)-methanol are the BRAF V600E and human breast cancer cell line (MCF-7) . BRAF V600E is a mutant form of the protein B-Raf, which is involved in sending signals inside cells and directing cell growth. MCF-7 is a specific line of breast cancer cells used in cancer research.
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it has been found to exhibit potent inhibitory activity against BRAF V600E . The compound’s interaction with its targets leads to changes in the cell’s normal functions, often resulting in cell death or a reduction in cell viability .
Biochemical Pathways
Disruption of this pathway can lead to the death of cancer cells .
Pharmacokinetics
Studies have shown that similar compounds have promising adme profiles, suggesting good bioavailability .
Result of Action
The primary result of the action of this compound is a reduction in cell viability, particularly in cancer cells. It has been shown to exhibit cytotoxic activity against the MCF-7 human breast cancer cell line . Moreover, it has demonstrated remarkable inhibitory activity against BRAF V600E .
Eigenschaften
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-12-14-11-18(15-9-5-2-6-10-15)17-16(14)13-7-3-1-4-8-13/h1-11,19H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJRIXAAKFEPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353410 | |
| Record name | (1,3-diphenyl-1h-pyrazol-4-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40278-32-8 | |
| Record name | (1,3-diphenyl-1h-pyrazol-4-yl)-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dibenzo[b,d]furan-2-sulfonic acid](/img/structure/B1297865.png)










